molecular formula C5H4BrClN2 B2959392 2-Bromo-6-chloropyridin-4-amine CAS No. 1060815-59-9

2-Bromo-6-chloropyridin-4-amine

Cat. No.: B2959392
CAS No.: 1060815-59-9
M. Wt: 207.46
InChI Key: XSEUOIBVCAZEDO-UHFFFAOYSA-N
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Description

2-Bromo-6-chloropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively, and an amine group at the 4 position. This compound is of significant interest in various fields of chemical research and industry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloropyridin-4-amine typically involves halogenation reactions starting from pyridine derivatives. One common method is the bromination of 6-chloropyridin-4-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloropyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloropyridin-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in targeted synthesis and specialized applications .

Properties

IUPAC Name

2-bromo-6-chloropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUOIBVCAZEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-59-9
Record name 2-bromo-6-chloropyridin-4-amine
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